1,2-Dichloro-4-nitro-5-(trichloromethoxy)benzene
Overview
Description
1,2-Dichloro-4-nitrobenzene is an organic compound with the formula 1,2-Cl2C6H3-4-NO2 . This pale yellow solid is related to 1,2-dichlorobenzene by the replacement of one H atom with a nitro functional group . This compound is an intermediate in the synthesis of agrochemicals .
Synthesis Analysis
The nitration of 1,2-dichlorobenzene mainly produces 1,2-dichloro-4-nitrobenzene, together with smaller amounts of the 3-nitro isomer . It can also be prepared by chlorination of 1-chloro-4-nitrobenzene . One of the chlorides is reactive toward nucleophiles .Molecular Structure Analysis
The molecular weight of 1,2-Dichloro-4-nitrobenzene is 192.000 . The chemical structure is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
One of the chlorides in 1,2-Dichloro-4-nitrobenzene is reactive toward nucleophiles . Potassium fluoride gives 2-chloro-1-fluoro-4-nitrobenzene, an intermediate in the production of herbicides . With ammonia, one obtains 2-chloro-4-nitroaniline, a precursor to diazo dyes .Physical And Chemical Properties Analysis
1,2-Dichloro-4-nitrobenzene appears as colourless to yellow needles . It has a density of 1.4588 g/cm3 . The melting point ranges from 52.8 to 56 °C, and the boiling point is 263 °C . It is soluble in organic solvents .Safety And Hazards
properties
IUPAC Name |
1,2-dichloro-4-nitro-5-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl5NO3/c8-3-1-5(13(14)15)6(2-4(3)9)16-7(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJOGPUGRXTMPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(Cl)(Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-4-nitro-5-(trichloromethoxy)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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